LogP Comparison: Isopropyl Urea vs. Unsubstituted Urea
The introduction of the isopropyl group on the urea nitrogen dramatically increases lipophilicity. The calculated logP for 4,5-dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid is 2.32 [1]. In contrast, the logP for the des-isopropyl analog, 4,5-dimethoxy-2-ureidobenzoic acid, is reported as 0.8926 . This represents a 1.43 log unit increase, signifying a >10-fold higher predicted partition coefficient and enhanced membrane permeability potential for the target compound.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.32 |
| Comparator Or Baseline | 4,5-Dimethoxy-2-ureidobenzoic acid (CAS 859912-32-6): LogP = 0.8926 |
| Quantified Difference | Δ LogP = +1.43 |
| Conditions | Calculated logP values from vendor-specified or database computational methods. |
Why This Matters
A higher logP predicts superior passive membrane permeability, which is critical for intracellular target engagement in cell-based assays, making this compound a better candidate for phenotypic screening than its less lipophilic ureido analog.
- [1] Chembase. 4,5-dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid (EN300-61533) Product Information. View Source
